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molecular formula C9H9NO5 B3136712 Ethyl 2-hydroxy-5-nitrobenzoate CAS No. 42348-40-3

Ethyl 2-hydroxy-5-nitrobenzoate

Cat. No. B3136712
M. Wt: 211.17 g/mol
InChI Key: KPDLTBYCZXVKQN-UHFFFAOYSA-N
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Patent
US07030138B2

Procedure details

To a solution of 5-nitrosalicylic acid (10.8 g) in ethanol (100 ml) was added concentrated sulfuric acid (92.0 g) with stirring at room temperature, and the resulting mixture was refluxed for 7.5 hours. After cooling to room temperature, the reaction mixture was neutralized with an aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed successively with a saturated aqueous sodium hydrogencarbonate solution, 0.5N hydrochloric acid and a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate and evaporated in vacuo to afford the title compound (10.7 g, yield: 85%) as a pale yellow solid.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([OH:11])=[O:10])[C:7]([OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(=O)(=O)(O)O.[OH-].[Na+].[CH2:21](O)[CH3:22]>>[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([O:11][CH2:21][CH3:22])=[O:10])[C:7]([OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
92 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 7.5 hours
Duration
7.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed successively with a saturated aqueous sodium hydrogencarbonate solution, 0.5N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(C(=O)OCC)=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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